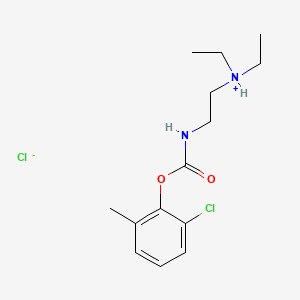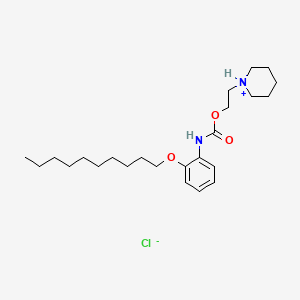
4-Nitrochalcone oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrochalcone oxide is an organic compound belonging to the chalcone family, characterized by the presence of a nitro group at the fourth position of the chalcone structure. Chalcones are α,β-unsaturated ketones with a wide range of biological activities and applications. The nitro group in this compound enhances its reactivity and potential for various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Nitrochalcone oxide can be synthesized through several methods, with the most common being the aldol condensation reaction. This involves the reaction of 4-nitrobenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide in ethanol. The reaction mixture is typically heated under reflux conditions to yield 4-Nitrochalcone, which can then be oxidized to form this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and column chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Nitrochalcone oxide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 4-aminochalcone oxide.
Substitution: Formation of substituted chalcone derivatives.
Applications De Recherche Scientifique
4-Nitrochalcone oxide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.
Industry: Employed as a fluorescent material and in the development of liquid crystals
Mécanisme D'action
The mechanism of action of 4-Nitrochalcone oxide involves its interaction with cellular components. The nitro group can undergo redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making this compound a potential anticancer agent. Additionally, the compound can inhibit enzymes involved in inflammation, contributing to its anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Chalcone: The parent compound without the nitro group.
4-Aminochalcone: The reduced form of 4-Nitrochalcone oxide.
2-Nitrochalcone: A similar compound with the nitro group at the second position.
Comparison: this compound is unique due to the presence of the nitro group at the fourth position, which enhances its reactivity and potential for various chemical transformations. Compared to chalcone, this compound exhibits higher biological activity and reactivity. The position of the nitro group also influences the compound’s chemical behavior and applications .
Propriétés
Numéro CAS |
5633-36-3 |
|---|---|
Formule moléculaire |
C15H11NO4 |
Poids moléculaire |
269.25 g/mol |
Nom IUPAC |
[3-(4-nitrophenyl)oxiran-2-yl]-phenylmethanone |
InChI |
InChI=1S/C15H11NO4/c17-13(10-4-2-1-3-5-10)15-14(20-15)11-6-8-12(9-7-11)16(18)19/h1-9,14-15H |
Clé InChI |
QGQILXBVXCHHOM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[Cyclohexa-2,4-dien-1-ylidene(phenyl)methyl]benzene;ethene-1,1,2,2-tetracarbonitrile;hexachloroantimony(1-)](/img/structure/B13768222.png)





